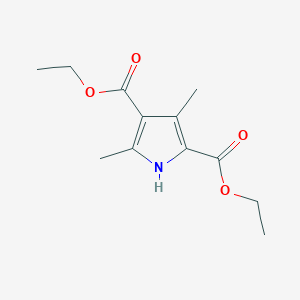

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Übersicht

Beschreibung

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The specific compound is a derivative of pyrrole with two ester groups and two methyl groups as substituents.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in several studies. For instance, a chiral bipyrrole derivative was synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate in a multi-step process, indicating the potential for complex transformations starting from similar pyrrole compounds . Additionally, a series of 1-substituted diethyl pyrrole-3,4-dicarboxylates were prepared by acid-catalyzed treatment with various amines, showcasing the versatility of pyrrole derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively studied using various spectroscopic methods and theoretical calculations. For example, the molecular structure, spectroscopic properties, and multiple interaction analysis of a novel ethyl pyrrole-2-carboxylate derivative were investigated using experimental techniques like NMR, UV-Vis, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies provide insights into the electronic structure and stability of such compounds.

Chemical Reactions Analysis

Pyrrole derivatives can undergo a variety of chemical reactions, forming dimers and other complex structures. The formation of dimers through intermolecular hydrogen bonding has been observed in several pyrrole derivatives, as indicated by vibrational analysis and topological parameters calculated using Atoms in Molecules (AIM) theory . These interactions are crucial for understanding the reactivity and binding properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The thermodynamic parameters suggest that the formation of these compounds is exothermic and spontaneous at room temperature . The spectroscopic properties, including NMR chemical shifts and UV-Vis absorption maxima, provide information about the electronic environment within the molecule. Additionally, the local reactivity descriptors, such as Fukui functions and electrophilicity indices, help identify reactive sites within the molecule .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

-

Organic Chemistry

- Application : This compound is used in the bromination process . The objective was to obtain its bromo derivatives, containing an allyl bromine atom followed by phosphorylation reactions .

- Method : The bromination reaction was carried out with 2 mol of N-bromosuccinimide per 1 mol of Knorr pyrrole 1 in carbon tetrachloride . This reaction was initiated with azobis(isobutyronitrile) and carried out at a boiling point .

- Results : The bromination of Knorr pyrrole 1 occurs stepwise with excess N-bromosuccinimide and bromine, resulting in the unsaturated lactam 5, commonly known as Halbig’s product .

-

Pharmaceuticals

- Application : Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is used in the synthesis of pyrrolopyrazine derivatives . These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method : Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

-

Photochemical Synthesis

-

Synthesis of Dyes

-

Agriculture

- Application : The development of pyrrolopyrazine derivatives, which can be synthesized from Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in agriculture .

- Method : Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : According to the findings, pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

-

Bioactive Molecules

- Application : Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole and pyrazine ring, can be synthesized from Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Compounds with this scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- Method : Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- Results : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .

-

Drug Discovery Research

-

Key Medicinal Hetero-Aromatics

- Application : Pyrrole, a resourceful small molecule that can be derived from Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, plays a key role in drug production . It has been found in many natural products and is known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Safety And Hazards

Eigenschaften

IUPAC Name |

diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)10(13-8(9)4)12(15)17-6-2/h13H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBSXJAYEPDGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947225 | |

| Record name | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

CAS RN |

2436-79-5, 2199-55-5 | |

| Record name | 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, 2,4-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole, 2,4-dimethyl-3,5-diethoxycarbonyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2436-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2436-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)

![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)

![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)

![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)

![1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone](/img/structure/B182883.png)

![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)